molecular formula C8H6NO3D3·HCl B602526 Pyridoxal-d3 Hydrochloride CAS No. 1173023-49-8

Pyridoxal-d3 Hydrochloride

Cat. No. B602526
M. Wt: 206.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxal-d3 Hydrochloride is a hydrochloride obtained by combining pyridoxal with one molar equivalent of hydrochloric acid . It is a form of vitamin B6 and is a natural source of pyridoxal found in green plants . Its deficiency potentially causes epilepsy and seizures in humans .


Synthesis Analysis

The synthesis of Pyridoxal-d3 Hydrochloride involves the preparation of Pyridoxine Hydrochloride (Vitamin B6) through an improved “Oxazole” method .


Molecular Structure Analysis

The molecular formula of Pyridoxal-d3 Hydrochloride is C8H10ClNO3 . Its molecular weight is 206.64 g/mol . The IUPAC name is 3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride .


Physical And Chemical Properties Analysis

Pyridoxal-d3 Hydrochloride has a molecular weight of 206.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 206.0537511 g/mol . Its topological polar surface area is 70.4 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

  • Pharmaceutical Formulation and Drug-Excipient Interactions : Pyridoxal Hydrochloride's compatibility with various tableting excipients was investigated. The study found that elevated moisture and temperature were major destabilizing factors, and identified chemical incompatibilities with certain excipients such as mannitol, lactose, and corn starch. Conversely, cellulose derivatives and colloidal silicone dioxide were found to have strong stabilizing influences, possibly functioning as moisture scavengers (Durig & Fassihi, 1993).

  • Microbiology : Pyridoxal Hydrochloride-containing blood agar was found to be useful for enhancing the recovery of nutritionally deficient streptococci (NDS). The addition of Pyridoxal Hydrochloride allowed for good growth of NDS within 24 hours without inhibiting or significantly altering the colony morphology of various microorganisms (Gill & Williams, 1988).

  • Chemosensors and Bioimaging : Pyridoxal Hydrochloride has been used to create a chemosensor for the detection of copper ions. This sensor displayed a colorless to yellow color change upon detecting copper ions and was used in bioimaging applications (Yin, Qu, & Huo, 2014).

  • Synthesis of Copper (II) Complexes : Research has involved the synthesis of new copper (II) complexes derived from Pyridoxal Hydrochloride. These studies include the investigation of crystal structures, spectral studies, and DFT calculations, highlighting the compound's versatility in inorganic chemistry (Mandal et al., 2015).

  • Neuroprotection and Nutrition in Animals : Pyridoxal Hydrochloride, as a form of vitamin B6, plays an important role in the metabolism of proteins, fatty acids, and carbohydrates, and has a significant role in neuroprotection. It is considered safe for all animal species at commercial use levels and does not pose a risk to consumers (Mézes, 2010).

  • Clinical Studies in Humans : The utilization of intravenously infused pyridoxine (a form of vitamin B6 that includes Pyridoxal Hydrochloride) was investigated in healthy males. This study provided insights into the metabolic processing and utility of pyridoxine in clinical settings (Zempleni & Kübler, 1994).

Future Directions

As an important form of vitamin B6, Pyridoxal-d3 Hydrochloride continues to be a subject of research in various fields, particularly in neurology and metabolism. Its role in the management of several diseases is also being explored .

properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHXJFJNDJXENQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxal-d3 Hydrochloride

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